molecular formula C12H9FN6O4 B11181347 N-(4-fluoro-3-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

N-(4-fluoro-3-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Cat. No.: B11181347
M. Wt: 320.24 g/mol
InChI Key: UIXPLSNPHWUTPL-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

The synthesis of N-(4-fluoro-3-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluoro-3-nitroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrimidine core . The reaction conditions often involve refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

N-(4-fluoro-3-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine .

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C12H9FN6O4

Molecular Weight

320.24 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H9FN6O4/c13-7-2-1-6(3-9(7)19(22)23)16-11(21)8-4-10(20)18-12(17-8)14-5-15-18/h1-3,5,8H,4H2,(H,16,21)(H,14,15,17)

InChI Key

UIXPLSNPHWUTPL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=NC=NN2C1=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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